1-Naphthyl 4-piperidinyl ether

Sigma-1 receptor Neuroprotection Pain

1-Naphthyl 4-piperidinyl ether (CAS 78055-94-4; synonym 4-(naphthalen-1-yloxy)piperidine) is a heterocyclic aromatic compound that combines a naphthalene ring with a piperidine moiety via an ether linkage at the 4-position. This structural architecture positions it as a versatile intermediate in central nervous system (CNS) drug discovery, particularly as a precursor to sigma-1 receptor ligands and monoamine reuptake inhibitors.

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B13526164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl 4-piperidinyl ether
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2
InChIKeyKXEJLUAGLBQHLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Naphthyl 4-piperidinyl ether: A Core Scaffold for Sigma-1 Receptor and CNS-Focused Medicinal Chemistry


1-Naphthyl 4-piperidinyl ether (CAS 78055-94-4; synonym 4-(naphthalen-1-yloxy)piperidine) is a heterocyclic aromatic compound that combines a naphthalene ring with a piperidine moiety via an ether linkage at the 4-position . This structural architecture positions it as a versatile intermediate in central nervous system (CNS) drug discovery, particularly as a precursor to sigma-1 receptor ligands [1] and monoamine reuptake inhibitors [2]. Unlike simple piperidines or naphthalenes, its unique 1-naphthyl-4-oxy substitution pattern confers distinct conformational and electronic properties that influence receptor recognition and metabolic stability, making it a non-fungible building block in medicinal chemistry campaigns.

Why Closely Related Naphthyl-Piperidine Analogs Cannot Substitute for 1-Naphthyl 4-piperidinyl ether


Substituting a generic naphthyl-piperidine analog—such as the 2-naphthyl positional isomer (CAS 78055-93-3), the 3-piperidinyl regioisomer (CAS 946681-27-2), or carbon-linked 4-(naphthalen-2-yl)piperidine—introduces significant alterations in molecular geometry, electronic distribution, and steric accessibility . In sigma-1 receptor pharmacology, the specific 1-naphthyl-4-oxy configuration is essential for antagonist activity [1]; moving the ether linkage to the 3-position or replacing the oxygen with a carbon atom disrupts the precise π-π stacking interactions and hydrogen-bonding networks required for target engagement [2]. Similarly, in monoamine transporter inhibition studies, 2-naphthyl ethers exhibit markedly different SAR profiles compared to their 1-naphthyl counterparts [3]. Therefore, treating 1-naphthyl 4-piperidinyl ether as interchangeable with its close structural relatives jeopardizes assay reproducibility, SAR fidelity, and lead optimization outcomes.

1-Naphthyl 4-piperidinyl ether: Quantified Differentiation Evidence Against Key Analogs


Sigma-1 Receptor Antagonist Activity: A Documented Pharmacological Niche Not Shared by Positional Isomers

1-Naphthyl 4-piperidinyl ether (as the hydrochloride salt, PB212) is explicitly classified as a sigma-1 receptor antagonist in the National Library of Medicine's MeSH database, a designation based on primary literature [1]. This functional annotation is absent for the 2-naphthyl isomer (CAS 78055-93-3) and the 3-piperidinyl regioisomer (CAS 946681-27-2) in authoritative databases . The 4-position oxygen in the 1-naphthyl framework is critical for orienting the naphthalene ring into the sigma-1 receptor's hydrophobic pocket, whereas the 2-naphthyl substitution introduces a steric clash that reduces binding affinity by an estimated >100-fold based on class-level SAR from related piperidine-based sigma ligands [2].

Sigma-1 receptor Neuroprotection Pain

Positional Isomerism Drives Differential Inhibition of Monoamine Transporters

In a systematic evaluation of naphthyl ethers as monoamine reuptake inhibitors, 4-arylpiperazine and 4-benzylpiperidine derivatives bearing the 1-naphthyl ether motif demonstrated potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibition, with select compounds achieving sub-micromolar IC50 values [1]. Although direct IC50 data for the unsubstituted 1-naphthyl 4-piperidinyl ether is not reported in that study, class-level SAR indicates that the 1-naphthyl substitution consistently outperforms the 2-naphthyl isomer in transporter binding assays. For example, in a related series of piperidine-based cocaine analogs, the 2-naphthyl isomer exhibited a 2.8-fold lower affinity for the dopamine transporter (Ki = 21 nM vs. Ki = 7.6 nM for the 1-naphthyl analog) and a 3.2-fold reduction at the serotonin transporter [2].

Monoamine reuptake Antidepressant SAR

Synthetic Accessibility and Purity Benchmarking Relative to Alternative Naphthyl Piperidine Ethers

Commercial availability and purity are critical differentiators for procurement decisions. 1-Naphthyl 4-piperidinyl ether (free base) is listed with a typical purity of ≥95% from multiple suppliers, with the hydrochloride salt (CAS 78055-80-8) offering enhanced aqueous solubility . In contrast, the 3-piperidinyl isomer (CAS 946681-27-2) is less widely available and often requires custom synthesis, with supplier-reported purity sometimes lower (~90%) . The 2-naphthyl isomer (CAS 78055-93-3) is similarly less prevalent in commercial catalogs. This disparity in supply chain maturity directly impacts lead time and cost for screening campaigns.

Synthetic intermediate Purity Procurement

Distinct Local Anesthetic Duration Profile Predicted from Class-Level Piperidine Ether SAR

While direct comparative data for 1-naphthyl 4-piperidinyl ether itself is limited, class-level studies on 4-(naphthalen-1-yloxy)but-2-yn-1-yl piperidine derivatives demonstrate that the 1-naphthyl ether core confers a longer duration of local anesthetic action relative to ester-type anesthetics like procaine, and comparable duration to lidocaine [1]. Specifically, a closely related compound (LAS-251) exhibited an anesthetic duration significantly longer than procaine (~24 minutes) and was only slightly inferior to lidocaine (2.6-fold shorter duration) in infiltration anesthesia models . The 1-naphthyl-4-oxy substitution pattern is believed to enhance membrane partitioning and slow dissociation from voltage-gated sodium channels compared to simpler aromatic ethers.

Local anesthetic Duration of action Sodium channel

1-Naphthyl 4-piperidinyl ether: Prioritized Use Cases Based on Quantified Differentiation


Sigma-1 Receptor Antagonist Probe Synthesis for Neuropathic Pain Studies

Given its documented sigma-1 receptor antagonist activity [1], 1-naphthyl 4-piperidinyl ether is a preferred starting material for synthesizing tool compounds aimed at validating sigma-1 as a target for neuropathic pain or neuroprotection. The 4-piperidinyl ether nitrogen provides a convenient handle for further functionalization (e.g., N-alkylation, amidation) without perturbing the critical 1-naphthyl-4-oxy pharmacophore. In contrast, the 2-naphthyl isomer is expected to yield inactive compounds based on SAR from related sigma ligands [2].

Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Lead Optimization

Medicinal chemists pursuing SNRIs should prioritize the 1-naphthyl 4-piperidinyl ether core over the 2-naphthyl or 3-piperidinyl isomers due to its superior potency in monoamine transporter assays as inferred from class-level SAR [3]. The ether oxygen contributes to favorable binding interactions within the transporter's central cavity, and the 4-position allows for modular N-substitution to fine-tune selectivity and metabolic stability [4].

Local Anesthetic Scaffold with Intermediate Duration Profile

For researchers developing local anesthetics with an intermediate duration of action (between procaine and lidocaine), 1-naphthyl 4-piperidinyl ether derivatives offer a promising starting point. Class-level studies indicate that the 1-naphthyl-4-oxy motif confers a longer duration than procaine (which is rapidly hydrolyzed) while avoiding the extremely prolonged block sometimes associated with lipophilic amine local anesthetics [5]. Further modification of the piperidine nitrogen can be used to modulate pKa and lipophilicity to achieve the desired onset and duration profile.

High-Throughput Screening (HTS) Building Block Procurement

When sourcing naphthyl-piperidine ethers for HTS library construction, 1-naphthyl 4-piperidinyl ether offers a practical advantage due to its ≥95% purity and robust commercial availability from multiple vendors . This reduces the risk of assay interference from impurities and minimizes the need for pre-screening repurification, thereby accelerating hit identification campaigns. The 3-piperidinyl and 2-naphthyl isomers are less reliably sourced and may introduce supply chain delays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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